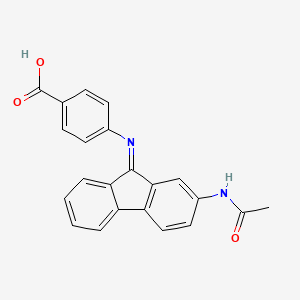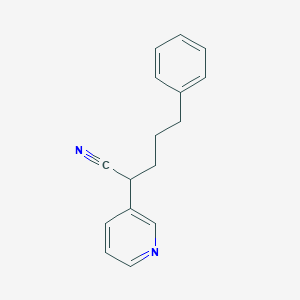
N-(2-Diethylaminopropionyl)-1-indanamine picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminopropionyl)-1-indanamine picrate typically involves the reaction of 1-indanamine with 2-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting product is then treated with picric acid to form the picrate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Diethylaminopropionyl)-1-indanamine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the picrate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indanamine moiety.
Reduction: Reduced derivatives with the removal of nitro groups.
Substitution: Substituted derivatives with different functional groups replacing the picrate.
Wissenschaftliche Forschungsanwendungen
N-(2-Diethylaminopropionyl)-1-indanamine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Diethylaminopropionyl)-1-indanamine picrate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
N-(2-Diethylaminopropionyl)-1-indanamine picrate can be compared with other similar compounds, such as:
N-(2-Diethylaminopropionyl)-1-indanamine hydrochloride: Similar structure but different counterion, leading to different solubility and reactivity.
N-(2-Diethylaminopropionyl)-1-indanamine sulfate: Another salt form with distinct properties.
N-(2-Diethylaminopropionyl)-1-indanamine nitrate: Similar compound with nitrate as the counterion, affecting its chemical behavior.
The uniqueness of this compound lies in its picrate group, which imparts specific chemical and physical properties, making it suitable for particular applications.
Eigenschaften
CAS-Nummer |
6520-65-6 |
|---|---|
Molekularformel |
C22H27N5O8 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
3-(diethylamino)-N-(2,3-dihydro-1H-inden-1-yl)propanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H24N2O.C6H3N3O7/c1-3-18(4-2)12-11-16(19)17-15-10-9-13-7-5-6-8-14(13)15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h5-8,15H,3-4,9-12H2,1-2H3,(H,17,19);1-2,10H |
InChI-Schlüssel |
OPJRBSWOAXLZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC(=O)NC1CCC2=CC=CC=C12.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


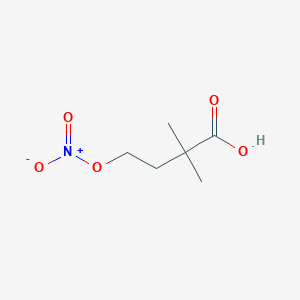
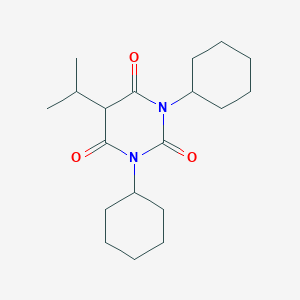
![2-oxido-4-[(E)-2-phenylethenyl]cinnolin-2-ium](/img/structure/B14741596.png)
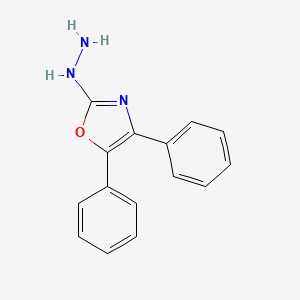
![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
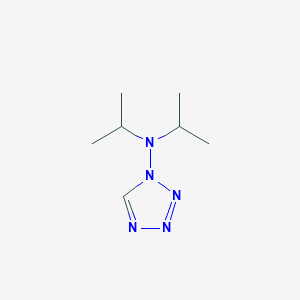
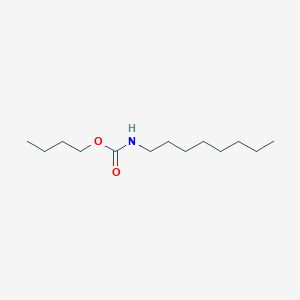
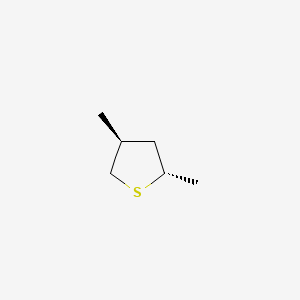

![6,11-Dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxamide](/img/structure/B14741634.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)
